Hex-4-enylacetate
Description
Contextualization of Hex-4-enylacetate within Broader Chemical and Biological Disciplines
This compound, with its characteristic molecular structure, holds relevance across several scientific fields. In organic chemistry, it serves as a valuable model for studying the synthesis and reactivity of unsaturated esters. Its presence in nature, particularly as a volatile organic compound in plants and a component of insect pheromones, firmly places it within the scope of biochemistry and chemical ecology. researchgate.netresearchgate.net The study of its biosynthesis and role in insect communication provides critical insights into the intricate chemical language of the natural world. researchgate.netpherobase.com
Evolution of Research Trajectories Pertaining to the Compound
Initial research on this compound was largely driven by its identification as a natural product, particularly in the context of food and fragrance chemistry. ontosight.airesearchgate.net Early studies focused on its isolation from natural sources and its organoleptic properties. Over time, the discovery of its role as an insect pheromone component broadened the research landscape significantly. researchgate.netscispace.com This led to investigations into its synthesis for use in pest management strategies. More recently, research has evolved to include the development of sustainable and efficient synthesis methods, with a particular emphasis on biocatalytic and chemoenzymatic approaches. psu.edumdpi.comresearchgate.net
Significance of this compound as a Subject of Advanced Academic Inquiry
The significance of this compound in advanced academic inquiry stems from both its fundamental scientific interest and its practical applications. It serves as a key molecule for investigating enzyme selectivity and reaction mechanisms in biocatalysis. nih.govnih.govrsc.org The development of greener synthetic routes for its production aligns with the growing emphasis on sustainable chemistry. mdpi.comentrechem.com Furthermore, its role in mediating insect behavior continues to be a critical area of research for developing environmentally benign pest control methods. herts.ac.uk Its presence in the aroma profiles of fruits also makes it a continued subject of interest in food science and flavor chemistry. irispublishers.comscielo.brmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
hex-4-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3-4H,5-7H2,1-2H3 |
InChI Key |
SXIMDPDAXHQFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCOC(=O)C |
Origin of Product |
United States |
Chemical Profile of Hex 4 Enylacetate
Hex-4-enylacetate is an organic compound with the chemical formula C8H14O2. lookchem.com It is an ester characterized by a six-carbon chain with a double bond at the fourth position and an acetate (B1210297) group at one end.
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H14O2 | lookchem.comnih.gov |
| Molecular Weight | 142.20 g/mol | nih.gov |
| Boiling Point | 77 - 78 °C (at 25 mmHg) | lookchem.com |
| Density | 0.900 to 0.906 g/cm³ at 25°C | thegoodscentscompany.comthegoodscentscompany.com |
| Refractive Index | 1.426 to 1.432 at 20°C | thegoodscentscompany.comthegoodscentscompany.com |
| Flash Point | 39.44 °C | thegoodscentscompany.comthegoodscentscompany.com |
| CAS Number | 42125-17-7 ((Z)-isomer) | lookchem.comnih.gov |
| IUPAC Name | [(Z)-hex-4-enyl] acetate | nih.gov |
Synthesis and Manufacturing of Hex 4 Enylacetate
Established Chemical Synthesis Routes
Traditional chemical synthesis of this compound often involves multi-step processes. One common approach is the esterification of hex-4-en-1-ol with acetic anhydride (B1165640) or acetyl chloride. The precursor, hex-4-en-1-ol, can be synthesized through methods such as the Wittig reaction or Grignard reactions. For instance, a modified Knoevenagel condensation of aldehydes with malonic acid can produce (E)-alk-3-enoic acids, which are precursors to related unsaturated esters. psu.edu Another route involves the partial reduction of corresponding 2,4-dienoic acids. psu.edu
Origin of Carbon Skeletons and Acetate (B1210297) Moiety
Biocatalytic and Enzymatic Methods
In recent years, biocatalytic methods have emerged as a more sustainable alternative for the synthesis of this compound. These methods often utilize enzymes, such as lipases, to catalyze the esterification or transesterification reactions under mild conditions. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, has also been effectively employed. psu.edumdpi.comresearchgate.net For example, a lipase (B570770) can be used to selectively acylate a precursor alcohol to produce the desired ester with high stereoselectivity. researchgate.net These enzymatic methods offer advantages in terms of reduced environmental impact and higher selectivity compared to traditional chemical routes. nih.govnih.govrsc.org
Interactive Data Table: Comparison of Synthesis Methods for this compound
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Synthesis | Esterification of hex-4-en-1-ol with an acetylating agent. | Well-established, scalable. | Often requires harsh conditions, may produce byproducts. |
| Biocatalytic Synthesis | Use of enzymes (e.g., lipases) to catalyze esterification. nih.govnih.govrsc.org | Mild reaction conditions, high selectivity, environmentally friendly. | Enzyme cost and stability can be a factor. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. psu.edumdpi.comresearchgate.net | Can leverage the strengths of both approaches for an efficient overall process. | May involve more complex multi-step procedures. |
Ecological Roles and Inter Species Chemical Communication of Hex 4 Enylacetate
Role as a Semiochemical in Plant-Insect Interactions
Hex-4-enylacetate is a chemical compound that plays a significant role in the intricate communication systems between plants and insects. As a semiochemical, it acts as a messenger, influencing the behavior and interactions of various species. This volatile organic compound is a key player in the complex ecological web, particularly in the context of herbivory and plant defense.
Emission Dynamics in Response to Biotic and Abiotic Stimuli
The release of this compound by plants is not constant but is instead a dynamic process influenced by a variety of external factors. Both living organisms (biotic stimuli) and environmental conditions (abiotic stimuli) can trigger and modulate its emission.
Herbivore-Induced Volatile Emission Profiles
Plants can significantly alter their volatile emissions in response to damage caused by herbivores. This reaction is a crucial component of the plant's defense strategy. The emission of this compound is often part of a complex blend of herbivore-induced plant volatiles (HIPVs) that can serve multiple defensive functions. researchgate.netnih.gov
When attacked by herbivores, many plants release a specific bouquet of volatile compounds. researchgate.net For instance, Lima bean (Phaseolus lunatus) plants, when damaged by herbivores, emit a blend of volatiles that includes (Z)-3-hexenyl acetate (B1210297). researchgate.net This compound, a positional isomer of this compound, is a well-documented green leaf volatile (GLV) released in response to mechanical damage and herbivory. researchgate.netdb-thueringen.de The emission of these GLVs can occur within hours of the initial damage. db-thueringen.de
Research on various plant species has demonstrated the induction of acetate compounds upon herbivory. In cotton (Gossypium hirsutum) seedlings, feeding by caterpillars leads to the emission of a blend of 22 compounds, with (Z)-3-hexenyl acetate being one of the nine compounds that are either unique to or significantly increased in damaged plants compared to freshly damaged ones. researchgate.net Similarly, rice (Oryza sativa) and sorghum (Sorghum bicolor) plants, when subjected to artificial herbivory, show induced emissions of (Z)-3-hexenyl acetate. cardiff.ac.uk In fact, in sorghum, (Z)-3-hexenyl acetate was found to be more abundant relative to rice under these conditions. cardiff.ac.uk
The composition of the emitted volatile blend can be specific to the herbivore species. For example, Lima bean plants infested with Spodoptera exigua larvae emit a blend including (Z)-3-hexenyl acetate. oup.com The emission of these compounds can act as a signal to other organisms in the environment, including predators and parasitoids of the herbivores. researchgate.net
Table 1: Examples of Herbivore-Induced Hexenyl Acetate Emission
| Plant Species | Herbivore/Stimulus | Induced Compound(s) | Reference(s) |
| Lima Bean (Phaseolus lunatus) | Herbivore damage | (Z)-3-hexenyl acetate | researchgate.net |
| Cotton (Gossypium hirsutum) | Caterpillar feeding | (Z)-3-hexenyl acetate, Hexyl acetate | researchgate.net |
| Rice (Oryza sativa) | Artificial herbivory | (Z)-3-hexenyl acetate | cardiff.ac.uk |
| Sorghum (Sorghum bicolor) | Artificial herbivory | (Z)-3-hexenyl acetate | cardiff.ac.uk |
| Lima Bean (Phaseolus lunatus) | Spodoptera exigua larvae | (Z)-3-hexenyl acetate | oup.com |
Modulation by Environmental Factors
Environmental conditions can significantly influence the emission of plant volatiles, including this compound and its isomers. Temperature is a key factor, with studies showing a positive correlation between temperature and the emission of volatile organic compounds (VOCs) from plants. academie-sciences.fr For example, emissions from almond (Prunus dulcis) trees were observed to increase with rising temperatures up to 40°C. academie-sciences.fr
Abiotic stresses such as drought and ozone exposure can also alter the profile of emitted BVOCs. copernicus.org While some studies have shown that drought can change the composition of emitted volatiles, the specific effects on hexenyl acetates can vary depending on the plant species and the severity of the stress. copernicus.org For instance, in one study on oak trees, enhanced green leaf volatile emissions were noted in trees experiencing drought without ozone fumigation, suggesting cellular damage. copernicus.org
The interplay of multiple stressors, such as drought and ozone, can lead to complex and not always additive effects on volatile emissions. copernicus.org Understanding these interactions is crucial for predicting how plant-insect communication might be altered under future climate scenarios.
Influence on Insect Behavior and Life History Traits
The this compound and its isomers released by plants have profound effects on the behavior of insects, influencing their ability to find food, mates, and suitable sites for laying eggs. plantprotection.plnih.gov These semiochemicals can act as attractants or repellents, and can also stimulate or deter feeding and oviposition. plantprotection.pl
Attraction and Repellence Mechanisms
Hexenyl acetates can act as attractants for a variety of insects, including beneficial predators and parasitoids. For example, (Z)-3-hexenyl acetate has been shown to be attractive to the predatory mirid Deraeocoris brevis and the anthocorid Orius tristicolor. researchgate.net The attraction of natural enemies to herbivore-induced plant volatiles is a classic example of indirect plant defense. researchgate.net
Conversely, these compounds can also repel herbivores. The volatiles emitted by Crotalaria nitens leaves after being attacked by Utetheisa ornatrix caterpillars, which include cis-hex-3-enyl acetate, were found to repel conspecific female moths. mdpi.com This repellency can help the plant to avoid further damage by deterring subsequent herbivores.
In some cases, the same compound can have different effects depending on the insect species and the context. For instance, while some heteropteran bugs secrete (E)-2-hexenyl acetate as part of their defensive secretions, this compound did not significantly affect the behavior of the praying mantis predator. researchgate.net However, in other contexts, it can act as a synergist to sex pheromones, significantly increasing trap catches of certain pest insects. ebi.ac.uk
Oviposition and Feeding Deterrence/Stimulation
The presence of hexenyl acetates can strongly influence the egg-laying (oviposition) decisions of female insects. The volatiles from herbivore-damaged plants can deter oviposition by other herbivores, a mechanism that helps to reduce competition for the future offspring. mdpi.com For example, female Spodoptera frugiperda moths show a preference for laying eggs on maize over rice, and a key volatile mediating this preference is (Z)-3-hexenyl-acetate, which is present in maize volatiles. researchgate.netnih.gov Knocking down the specific olfactory receptor for this compound in the moths reduced their oviposition preference. researchgate.net
Feeding behavior can also be affected. The rearrangement of green leaf volatiles, including the conversion of (Z)-isomers to (E)-isomers by herbivore oral secretions, can reduce moth oviposition. ebi.ac.uk Some compounds can act as feeding deterrents, while others might signal a suitable host plant and stimulate feeding. plantprotection.pl
Mediation of Tritrophic Interactions
Tritrophic interactions, which involve plants, herbivores, and their natural enemies, are fundamental to the structure and function of many ecosystems. This compound, often released by plants in response to herbivore damage, acts as a crucial chemical cue in these interactions.
When attacked by herbivores, many plants release a blend of VOCs, including this compound, which serves as an indirect defense mechanism. wur.nlusp.brresearchgate.net These herbivore-induced plant volatiles (HIPVs) can attract the natural enemies of the attacking herbivores, such as predators and parasitoids. wur.nlresearchgate.net This "cry for help" can reduce herbivore pressure on the plant.
Research has shown that synthetic HIPVs, including (Z)-3-hexenyl acetate, can be effective in attracting beneficial insects in agricultural settings. researchgate.net For instance, studies have demonstrated the attraction of predatory mirids and anthocorids to traps baited with this compound. researchgate.net The composition of the volatile blend is critical, as natural enemies can distinguish between different ratios of compounds, ensuring they respond to accurate information about the presence of their prey. researchgate.net The release of specific volatiles can be highly specific to the herbivore species causing the damage, allowing for the recruitment of specialized natural enemies. researchgate.net
However, the response of natural enemies to hexenyl acetate is not always straightforward attraction. Some studies have indicated that it can also act as a repellent to certain natural enemy species, highlighting the complexity of these chemical signaling systems. researchgate.net
The role of this compound extends beyond simple one-predator-one-prey interactions, influencing entire food webs. wur.nl The release of this and other HIPVs can create a complex information landscape that various organisms can exploit. researchgate.net For example, the emission of HIPVs can differ depending on whether a plant is damaged by adult insects or their larvae, providing nuanced information to foraging natural enemies. researchgate.net
Furthermore, the blend of volatiles can be dynamic, changing over time and in response to different environmental conditions. uva.nl This variability adds another layer of complexity to the signaling network. Natural enemies have evolved to decipher these complex chemical signals to efficiently locate their prey. researchgate.netuva.nl The spatial distribution of these volatile cues is also a critical factor, as wind and other environmental elements can influence the dispersal of the chemical signals and thus the foraging behavior of natural enemies. mdpi.com
Recruitment of Natural Enemies (Predators and Parasitoids)
Involvement in Plant-Plant Communication
Plants are not passive organisms; they can communicate with each other through chemical signals. This compound is a key player in this "plant-talk," enabling plants to warn their neighbors of impending herbivore attacks.
When a plant is damaged by herbivores, the emitted VOCs, including this compound, can be perceived by neighboring, undamaged plants. uu.nlscienceopen.com This exposure doesn't necessarily trigger an immediate full-blown defense response in the receiving plant. Instead, it "primes" the plant, making it ready to mount a faster and stronger defense if it is subsequently attacked. uu.nlresearchgate.netuu.nl
This priming effect has been observed in various plant species. For example, Lima bean plants exposed to VOCs from herbivore-damaged neighbors showed an increased secretion of extrafloral nectar (EFN), a defense mechanism that attracts ants and other carnivorous arthropods, upon subsequent damage. usp.brresearchgate.netresearchgate.net Studies on beech trees have also shown that exposure to volatiles from clipped trees, which included (Z)-3-hexenyl acetate, led to reduced leaf damage in neighboring trees. scienceopen.com Research on sagebrush and wild tobacco has similarly demonstrated that volatiles from damaged sagebrush can prime the defenses of nearby tobacco plants. mdpi.com
The table below summarizes key research findings on the priming effects of this compound and related compounds.
| Emitter Plant | Receiver Plant | Volatile Cue | Observed Priming Effect in Receiver Plant | Reference |
| Lima bean (Phaseolus lunatus) | Lima bean (Phaseolus lunatus) | (Z)-3-hexenyl acetate | Increased extrafloral nectar secretion upon damage | usp.brresearchgate.net |
| Beech (Fagus crenata) | Beech (Fagus crenata) | (Z)-3-hexenyl acetate | Reduced leaf damage from herbivores | scienceopen.com |
| Sagebrush (Artemisia tridentata) | Wild tobacco (Nicotiana attenuata) | Volatile blend | Enhanced defense against herbivores | mdpi.com |
| Corn (Zea mays) | Corn (Zea mays) | (Z)-3-hexenyl acetate | Priming against subsequent herbivore damage | usp.br |
| Arabidopsis (Arabidopsis thaliana) | Arabidopsis (Arabidopsis thaliana) | (Z)-3-hexenyl acetate | Induction of defense genes | usp.br |
In addition to communicating with their neighbors, plants also use volatile signals for internal communication, a process known as intra-plant signaling. scienceopen.comnih.gov When one part of a plant is attacked, it can release VOCs like this compound that travel through the air to other parts of the same plant. nih.gov This allows for a much faster transmission of the danger signal than the plant's internal vascular system. nih.gov
This rapid, airborne self-signaling can induce systemic acquired resistance (SAR), a state of heightened defense throughout the entire plant. nih.govfrontiersin.org SAR provides broad-spectrum resistance against a variety of pathogens and pests. frontiersin.orgcore.ac.uk While the long-distance signaling in SAR is complex and involves multiple chemical messengers transported through the vasculature, volatile compounds can play a role in the initial, rapid alert. nih.govfrontiersin.org For instance, in Lima beans, green leaf volatiles have been shown to induce nectar secretion in undamaged parts of the same plant. nih.gov Similarly, in beech trees, volatiles from clipped leaves can induce resistance in other leaves on the same tree. scienceopen.com
Priming of Defense Responses in Neighboring Plants
Interactions with Microbial Communities
The chemical environment created by plant volatiles, including this compound, can also influence the composition and activity of microbial communities on and around the plant. nih.gov These interactions are complex and can be both direct and indirect.
Microorganisms in the phyllosphere (the aerial parts of plants) and the rhizosphere (the soil around the roots) are constantly interacting with plant-derived chemicals. nih.gov Volatile compounds can have antimicrobial properties, directly inhibiting the growth of certain pathogenic microbes. Conversely, they can also serve as carbon sources or signaling molecules for other microbes, shaping the microbial community structure. nih.gov
The composition of the microbial community, in turn, can affect plant health and defense. nibio.no Beneficial microbes can enhance plant growth and resistance to stress, a phenomenon that can be influenced by the plant's volatile emissions. nih.govnibio.no For example, some soil microbes can induce systemic resistance in plants, and this process can be modulated by the chemical cues, including VOCs, released by the plant. uu.nl The interplay between plant volatiles and microbial communities is an active area of research, with studies exploring how these interactions can be harnessed for sustainable agriculture. nih.govelifesciences.org
Influence on Phytomicrobiome Composition and Function
The phytomicrobiome, the community of microorganisms living in, on, or around plant tissues, is crucial for plant health and productivity. ebi.ac.ukmdpi.com Chemical signaling between the plant and its microbiome is a key factor in shaping this community. mdpi.comuu.nl
Volatile compounds are a major component of this chemical dialogue. While direct studies on this compound are not prominent in the reviewed literature, related hexenyl acetate isomers are known to play significant roles. As a class, hexenyl acetates are Green Leaf Volatiles (GLVs), C6 compounds derived from the oxidation of fatty acids, which are rapidly released by plants in response to tissue damage. mdpi.com These GLVs, including isomers like (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate, can have direct antimicrobial properties, functioning as fungicides and bactericides to defend against pathogens upon injury. wikipedia.org This suggests a direct mechanism by which such compounds could influence the composition of the microbial community on and around the plant.
Furthermore, plant-associated microbes themselves can produce these volatiles. Certain yeasts that associate with plants and insects are known to emit (Z)-hexenyl acetate, adding another layer to the complex chemical interactions within the phytomicrobiome and its broader environment. asm.org In the rhizosphere (the soil region around the roots), VOCs can also mediate interactions. For instance, some VOCs can reduce gall formation caused by root-knot nematodes, a pathogenic component of the soil microbiome. researchgate.net Research on maize plants demonstrates that exposure to the GLV (Z)-3-hexenyl acetate can prime the plant's defenses, preparing it for future herbivore attacks by enhancing jasmonate signaling and the production of defensive metabolites upon subsequent damage. researchgate.net Colonization by endophytic fungi can also alter a plant's volatile emissions, leading to the release of compounds with antimicrobial effects, thereby shaping the broader microbial community. frontiersin.org
Although these findings point to a significant role for hexenyl acetates in modulating the phytomicrobiome, specific research isolating the function of the this compound isomer is required for a definitive understanding.
Role in Plant-Microbe Symbioses
Plants engage in numerous mutually beneficial symbiotic relationships with microbes, such as bacteria and fungi, which are critical for nutrient acquisition and stress protection. atamanchemicals.comnaturalproducts.net These symbiotic interactions are established and regulated through complex chemical signaling. naturalproducts.net
Volatile organic compounds are an integral part of this communication. While specific data on this compound's role in symbiosis is scarce, studies on its isomers provide important clues. Research on Plantago lanceolata has shown that the presence of arbuscular mycorrhizal fungi, one of the most widespread plant-microbe symbioses, affects the plant's production of defense metabolites, including the volatile (Z)-3-hexen-1-yl acetate. thegoodscentscompany.com This indicates that symbiotic fungi can modulate the plant's chemical defense profile, which in turn influences interactions with other organisms.
However, the direct involvement of this compound in establishing or maintaining symbiotic relationships, such as those with rhizobia or mycorrhizal fungi, is not documented in the current body of research.
Chemical Ecological Significance in Aquatic Systems
The chemical ecology of aquatic environments is complex, with organisms using a wide array of chemical cues for communication, defense, and predation. scribd.com These systems include interactions between algae, invertebrates, and vertebrates, all of which contribute to the structure of aquatic food webs. wikipedia.orggoogle.com
Role in Algal or Aquatic Organism Interactions
Despite the known importance of chemical signaling in water, there is a notable lack of specific research detailing the role of this compound in aquatic ecosystems. Investigations into the volatile profiles of various marine algae, including red algae like Portieria hornemannii and brown algae from the genus Dictyopteris, have identified a diverse range of compounds, including halogenated monoterpenes and sulfur-containing molecules, but have not reported the presence of this compound. mdpi.comscielo.org.mxresearchgate.net
While direct evidence is missing for this compound, other related compounds have been studied in aquatic contexts. For example, Linalyl acetate (1,5-dimethyl-1-vinylhex-4-enyl acetate), a more complex terpenoid ester that shares a structural component, is known to be toxic to aquatic organisms, particularly daphnia. atamanchemicals.comoecd.orginchem.org This demonstrates that acetate esters can have significant biological effects in aquatic environments. However, without specific studies, the role of this compound—whether as a pheromone, a defensive compound, or a metabolic byproduct in algae or other aquatic life—remains unknown.
Influence on Aquatic Food Chains
An aquatic food chain describes the flow of energy from producers, like phytoplankton and algae, to a series of consumers. wikipedia.orggoogle.com Chemical compounds can influence these food chains by attracting or deterring consumers, or through processes like biomagnification, where substances accumulate in organisms at successively higher levels. thegoodscentscompany.com
Currently, there is no documented evidence in the scientific literature to suggest that this compound plays a significant role in influencing aquatic food chains. The compound has not been identified as a feeding cue, a deterrent, or a toxin that accumulates in the aquatic food web. Its primary identified ecological roles, such as being a component of insect sex pheromones, are confined to terrestrial systems. researchgate.net The lack of data on its presence and function in aquatic organisms means its impact on the intricate trophic links within aquatic ecosystems cannot be assessed at this time.
Environmental Dynamics, Fate, and Mechanistic Degradation of Hex 4 Enylacetate
Abiotic Transformation Pathways
Abiotic transformation encompasses the degradation of a chemical compound through non-biological processes. For Hex-4-enylacetate, these pathways primarily include photolysis and hydrolysis, which are significant in both atmospheric and aquatic environments.
Photolysis Mechanisms and Kinetics in Atmospheric and Aquatic Environments
Photolysis, the breakdown of compounds by light, is a key atmospheric degradation route for many volatile organic compounds. While direct photolysis of this compound by sunlight is not considered a primary degradation pathway due to its lack of significant absorption of ultraviolet (UV) radiation at wavelengths found in the troposphere, its reaction with photochemically-produced radicals is a major sink.
In the atmosphere, the primary degradation of most volatile organic compounds (VOCs) is initiated by the highly reactive hydroxyl (OH) radical. researchgate.net The reaction of this compound with OH radicals is expected to be a significant atmospheric removal process. Although specific kinetic data for this compound is limited, studies on structurally similar compounds like (E)-2-hexenyl acetate (B1210297) show a high reactivity with OH radicals. researchgate.net The estimated tropospheric lifetimes of such unsaturated esters with OH radicals are relatively short, indicating rapid degradation. researchgate.net The reaction mechanism involves the addition of the OH radical to the carbon-carbon double bond, leading to the formation of various degradation products. researchgate.net
In aquatic environments, direct photolysis can be more significant, especially in the presence of photosensitizers like dissolved organic matter. However, indirect photolysis through reactions with OH radicals, which are also produced in sunlit waters, remains a relevant degradation pathway. The kinetics of these reactions are influenced by factors such as water clarity, depth, and the concentration of photosensitizing substances.
Hydrolysis and Other Abiotic Degradation Routes
Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. As an ester, this compound can undergo hydrolysis to yield hex-4-en-1-ol and acetic acid. vulcanchem.com This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH and temperature. For instance, a study on the related compound linalyl acetate showed that it was rapidly hydrolyzed at pH 3, with a half-life of about 7 hours. oecd.org At neutral and alkaline pH, the hydrolysis of esters is also a significant degradation pathway. oecd.org
Other abiotic degradation routes for this compound are generally considered to be of minor importance compared to photolysis and hydrolysis. These could include reactions with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃). Studies on similar unsaturated esters have shown that reactions with ozone can contribute to their atmospheric degradation, with the reactivity being dependent on the chemical structure. rsc.orgresearchgate.net
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.
Microbial Metabolism and Biotransformation Pathways
Microorganisms, including bacteria and fungi, play a vital role in the degradation of organic compounds in soil and water. nih.gov They can utilize compounds like this compound as a source of carbon and energy. The metabolic pathways for the degradation of esters often begin with hydrolysis by esterase enzymes, breaking the ester bond to form an alcohol and a carboxylic acid. mdpi.com In the case of this compound, this would yield hex-4-en-1-ol and acetic acid.
Following initial hydrolysis, the resulting alcohol and acid can be further metabolized through various pathways. For example, alcohols can be oxidized to aldehydes and then to carboxylic acids, which can then enter central metabolic pathways like the fatty acid β-oxidation pathway or the tricarboxylic acid (TCA) cycle. mdpi.com Acetic acid is a common metabolite that can be readily utilized by many microorganisms. mdpi.com The efficiency of microbial degradation depends on various factors, including the microbial population present, temperature, pH, and the availability of other nutrients. frontiersin.org
Enzymatic Degradation in Environmental Compartments
Enzymes, which are biological catalysts, are responsible for the biotransformation of organic compounds. In the environment, both intracellular and extracellular enzymes contribute to the degradation of substances like this compound. Carboxylesterases are a key class of enzymes involved in the hydrolysis of ester-containing compounds. inrae.fr These enzymes are widespread in various organisms and environmental compartments.
Studies on similar volatile esters have shown that carboxylesterases can efficiently hydrolyze them. inrae.fr For example, research on strawberry fruits identified carboxylesterases involved in the degradation of volatile esters. inrae.fr The activity of these enzymes is crucial for the turnover of these compounds in biological systems and the environment. The degradation of compounds can also be initiated by other enzymes like peroxidases in the presence of hydrogen peroxide. mdpi.com
Sorption and Transport Dynamics in Environmental Matrices
The movement and distribution of this compound in the environment are governed by sorption and transport processes. epa.gov Sorption refers to the association of a chemical with solid phases, such as soil organic matter or sediments, while transport involves its movement through air, water, and soil. epa.govenviro.wiki
The tendency of an organic compound to sorb to soil or sediment is often quantified by the organic carbon-normalized sorption coefficient (Koc). nih.gov Compounds with high Koc values tend to be less mobile in the environment. The sorption of nonpolar organic contaminants is primarily driven by their interaction with organic matter in the soil and sediment. enviro.wikipjoes.com For a compound like this compound, its moderate hydrophobicity suggests that it will have some affinity for organic matter, which will influence its leaching potential in soil and its partitioning between water and sediment in aquatic systems.
Interactive Data Table: Environmental Fate Parameters of Structurally Similar Compounds
| Compound | Degradation Pathway | Rate Constant / Half-life | Environmental Compartment | Reference |
| (E)-2-hexenyl acetate | Reaction with OH radicals | k = (6.88 ± 1.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Atmosphere | researchgate.net |
| Linalyl acetate | Hydrolysis | t½ ≈ 7 hours (at pH 3) | Aquatic | oecd.org |
| Linalyl acetate | Biodegradation | Readily biodegradable | Aquatic | oecd.org |
| cis-3-hexenyl acetate | Reaction with Ozone | k = 5.77 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | Atmosphere | rsc.orgresearchgate.net |
Adsorption/Desorption on Soil and Sediment
The interaction of this compound with soil and sediment is a critical factor in determining its environmental distribution and bioavailability. The processes of adsorption, the binding of the chemical to soil and sediment particles, and desorption, its release back into the surrounding solution, are influenced by a variety of factors including the physicochemical properties of the compound and the characteristics of the soil or sediment. ecfr.gov
Key Factors Influencing Adsorption/Desorption:
Soil and Sediment Composition: The organic matter content is a primary determinant of adsorption for many organic compounds. frontiersin.org Clay mineralogy and particle size distribution also play significant roles. ecfr.gov
Physicochemical Properties of this compound: Properties such as water solubility and the octanol-water partition coefficient (Kow) are crucial. A lower water solubility and higher Kow generally lead to greater adsorption.
Environmental Conditions: pH, temperature, and the ionic strength of the soil solution can all affect the extent of adsorption and desorption. frontiersin.orgnih.gov For instance, temperature can have complex, yet predictable, effects on the partitioning of organic compounds between soil and pore water. frontiersin.org
Research Findings:
Studies on analogous compounds indicate that adsorption to soil and sediment is a potential fate process. For example, linalyl acetate, a structurally similar ester, has a predicted logarithm of the organic carbon-water (B12546825) partition coefficient (log Koc) of 2.9, suggesting a potential for sorption to soil. oecd.org However, the rapid hydrolysis of such compounds can limit the extent of significant uptake or sorption. oecd.org
The batch equilibrium method is a standard laboratory procedure used to quantify adsorption and desorption characteristics. oecd.orgepa.gov This method involves shaking a solution of the chemical with a known amount of soil or sediment until equilibrium is reached. epa.gov The concentration of the chemical remaining in the solution is then measured to determine the amount adsorbed. oecd.org
Interactive Data Table: Factors Influencing Adsorption/Desorption
| Factor | Influence on Adsorption | Description |
| Soil Organic Matter | Increases adsorption | Organic matter provides a major sorptive surface for nonpolar organic compounds. frontiersin.org |
| Clay Content | Can increase or decrease adsorption | The type of clay and its surface charge influence interactions with the chemical. ecfr.gov |
| pH | Affects ionizable compounds | For compounds that can ionize, pH alters their charge and subsequent adsorption to charged soil particles. ecfr.govjeeng.net |
| Temperature | Can increase or decrease adsorption | Temperature affects the solubility of the chemical and the energy of the adsorption process. frontiersin.org |
| Water Solubility | Inversely related to adsorption | Chemicals with lower water solubility tend to adsorb more strongly to soil particles. oaepublish.com |
Volatilization and Atmospheric Transport
Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state and is a significant pathway for the dispersion of chemicals in the environment. usda.gov Once in the atmosphere, compounds like this compound can be transported over various distances. copernicus.orgctbto.org
Factors Influencing Volatilization:
Henry's Law Constant (KH): This constant describes the partitioning of a chemical between air and water and is a key indicator of its tendency to volatilize from moist soils and water bodies. usda.govhenrys-law.orgcopernicus.org Chemicals with low KH values tend to accumulate at the soil surface as water evaporates, which can enhance their volatilization. usda.gov
Vapor Pressure: The inherent tendency of a compound to evaporate is measured by its vapor pressure.
Environmental Conditions: Temperature, soil moisture, and air flow rate significantly impact volatilization rates. rivm.nl Volatilization is generally higher from moist soils and increases with rising temperatures and air movement. rivm.nlresearchgate.net
Atmospheric Transport:
Once volatilized, the atmospheric transport of this compound is governed by meteorological conditions such as wind speed and direction, as well as atmospheric stability. ucar.edu The compound can undergo chemical transformations in the atmosphere, primarily through reactions with photochemically produced hydroxyl radicals. For the related compound linalyl acetate, the calculated half-life for photo-oxidation is a mere 1.1 hours, indicating that atmospheric degradation can be a rapid process. oecd.org
Long-range atmospheric transport is possible for persistent organic pollutants, allowing them to be deposited far from their original source. copernicus.orgnih.gov This "multi-hop" transport involves cycles of deposition and re-emission. copernicus.org
Interactive Data Table: Physicochemical Properties Related to Volatilization
| Property | Definition | Importance for Volatilization |
| Henry's Law Constant (KH) | The ratio of a chemical's concentration in air to its concentration in water at equilibrium. copernicus.org | A higher KH value indicates a greater tendency to move from water to air. usda.gov |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | A higher vapor pressure leads to a higher rate of volatilization. |
| Water Solubility | The maximum amount of a substance that can dissolve in a given amount of water. | Lower water solubility can sometimes be associated with higher volatilization from water bodies. |
Development of Predictive Environmental Fate Models
Predictive environmental fate models are essential tools for assessing the potential risks of chemicals. researchgate.netmdpi.com These models use mathematical equations to simulate the transport, transformation, and distribution of substances in various environmental compartments such as air, water, soil, and biota. researchgate.net
Parameterization of Mechanistic Models
Mechanistic models are built on a scientific understanding of the fundamental processes that govern a chemical's fate. mit.edu Parameterization is the critical step of assigning specific values to the variables and parameters within these models. nih.gov
Key Parameters for Modeling this compound's Fate:
Physicochemical Properties: As detailed in previous sections, values for water solubility, vapor pressure, Henry's Law constant, and the octanol-water partition coefficient (Kow) are fundamental inputs.
Degradation Rates: Data on hydrolysis, photolysis, and biodegradation rates are crucial for predicting the persistence of the compound. For instance, the hydrolysis half-life of linalyl acetate is less than 24 hours at 20°C. oecd.org
Sorption Coefficients: The soil organic carbon-water partition coefficient (Koc) is used to model adsorption to soil and sediment. oecd.org
Environmental Conditions: Site-specific data on soil type, climate, and hydrology are necessary for accurate local predictions.
The Model of Emissions of Gases and Aerosols from Nature (MEGAN) is an example of a mechanistic model that estimates the emission of biogenic volatile organic compounds (BVOCs) from terrestrial ecosystems. mit.eduresearchgate.net Such models rely on extensive datasets for parameterization. mit.edu
Validation of Environmental Persistence and Mobility Predictions
Model validation is the process of determining the degree to which a model is an accurate representation of the real world. This involves comparing model predictions with empirical data from laboratory and field studies.
Validation Approaches:
Comparison with Laboratory Data: Model outputs for processes like adsorption and degradation can be compared with results from batch studies and other laboratory experiments.
Field Studies: Monitoring data from real-world environments provide the ultimate test of a model's predictive capability. This can involve measuring concentrations of the chemical in soil, water, and air over time.
Analogue Data: In the absence of specific data for this compound, information from structurally similar chemicals can be used for preliminary model validation. epa.gov
For pesticides, models like the Pesticide in Water Calculator (PWC) are used to estimate environmental concentrations, and these models undergo validation to ensure their reliability for regulatory purposes. epa.gov The validation process helps to refine the models and improve the accuracy of their predictions regarding the environmental persistence and mobility of chemicals. battelle.org
Molecular Mechanisms of Action and Receptor Interactions in Non Human Biological Systems
Olfactory Receptor Binding and Activation
The perception of volatile organic compounds (VOCs) like hex-4-enylacetate in non-human organisms is a complex process initiated by the binding of these molecules to specific protein receptors. This interaction triggers a cascade of events, ultimately leading to a physiological or behavioral response. The initial steps of this process involve the interaction of the odorant molecule with odorant binding proteins and its subsequent recognition by olfactory receptors located on the dendrites of olfactory sensory neurons.
In insects, the detection of hydrophobic odorants such as this compound, which exist in an aqueous environment, is facilitated by odorant binding proteins (OBPs). ebi.ac.uk These small, soluble proteins are abundant in the sensillum lymph and are thought to shuttle hydrophobic odorant molecules across the aqueous space to the olfactory receptors (ORs) embedded in the dendritic membrane of olfactory sensory neurons. ebi.ac.ukmdpi.commdpi.com OBPs are a diverse family of proteins, and different OBPs can be expressed in different sensilla, contributing to the specificity of the olfactory system. mdpi.com The interaction between an odorant and an OBP is a critical first step in the olfactory signaling cascade. mdpi.com
The docking theory of olfaction posits that the interaction between an odorant molecule (ligand) and an olfactory receptor is governed by a range of weak, non-covalent interactions. wikipedia.org These can include van der Waals forces, dipole-dipole interactions, and hydrogen bonding. wikipedia.org The specific three-dimensional shape of the odorant molecule and the complementary shape of the receptor's binding pocket are crucial for a successful interaction, a concept often described by the "lock and key" or "hand in glove" analogy. wikipedia.org However, this is an oversimplification, as a single odorant can be recognized by multiple ORs, and a single OR can bind to multiple odorants. nih.gov This combinatorial coding scheme allows for the discrimination of a vast array of different smells. nih.gov
Insect olfactory receptors are ligand-gated ion channels that are directly opened by interactions with odorant molecules. mdpi.com This is a key difference from vertebrate olfactory receptors, which are G-protein-coupled receptors (GPCRs). mdpi.comwikipedia.org The binding of an odorant like this compound to an insect OR complex, which often includes a co-receptor (Orco), leads to the opening of an ion channel and the generation of an electrical signal. mdpi.comresearchgate.net
The following table provides a summary of key proteins involved in the olfactory perception of this compound and related compounds.
Table 1: Proteins Involved in Olfactory Perception| Protein Type | General Function | Specific Role in Odorant Perception |
|---|---|---|
| Odorant Binding Proteins (OBPs) | Transport of hydrophobic molecules | Solubilize and transport volatile odorants like this compound through the sensillum lymph to the olfactory receptors. ebi.ac.ukmdpi.commdpi.com |
| Olfactory Receptors (ORs) | Signal transduction | Bind to specific odorants, leading to the opening of an ion channel and the initiation of a neuronal signal. mdpi.comresearchgate.net |
| Orco (Olfactory Receptor Co-receptor) | Ion channel formation | Forms a complex with specific ORs to create a functional ligand-gated ion channel in insects. mdpi.comresearchgate.net |
The specific chemical structure of an odorant molecule is a primary determinant of its interaction with olfactory receptors and, consequently, its perceived smell. Structure-activity relationship (SAR) studies aim to understand how variations in a molecule's structure affect its biological activity. For olfactory perception, this involves examining how changes in functional groups, chain length, and stereochemistry influence the binding to ORs and the resulting neuronal response.
For instance, studies on other compounds have shown that the position of substituents on a molecule can significantly impact its activity as an antifeedant, which is a behavior often mediated by olfaction. researchgate.net This highlights the importance of precise molecular architecture in determining biological responses. The development of quantitative structure-activity relationship (QSAR) models, which use chemical descriptors to predict biological activity, holds promise for understanding and predicting the olfactory properties of compounds like this compound. nih.gov
The binding of an odorant to an olfactory receptor triggers a change in the membrane potential of the olfactory sensory neuron, which can be measured using electrophysiological techniques such as electroantennography (EAG) and single-sensillum recording (SSR). EAG measures the summed potential changes from multiple neurons on an insect's antenna in response to an odorant stimulus, providing a general measure of olfactory sensitivity. frontiersin.orgmdpi.com
Studies on various insect species have demonstrated that they exhibit distinct EAG responses to a range of plant volatiles, including esters like hexenyl acetate (B1210297). researchgate.netmdpi.comd-nb.info For example, in the moth Spodoptera littoralis, a high degree of response similarity was observed between 1-hexanol (B41254) and (Z)-3-hexenyl acetate. d-nb.info In the tarnished plant bug, Lygus hesperus, antennal responses to (E)-2-hexenyl acetate were among the strongest recorded. researchgate.net These responses can be dose-dependent, although this is not always the case. researchgate.net
At a finer scale, neurophysiological imaging techniques can visualize activity patterns in the antennal lobe, the first olfactory processing center in the insect brain. d-nb.info Different odorants evoke unique and reproducible spatial patterns of activity across the glomeruli of the antennal lobe. d-nb.info This spatial coding provides a basis for the discrimination of different odors. For example, in Spodoptera littoralis, while some odorants activate only a few glomeruli, others elicit more widespread activity, and the patterns for different odorants often overlap. d-nb.info
The following table summarizes electrophysiological responses to hexenyl acetate and related compounds in different insect species.
Table 2: Electrophysiological Responses to Hexenyl Acetate and Related Compounds| Insect Species | Compound | Electrophysiological Observation | Reference |
|---|---|---|---|
| Spodoptera littoralis (moth) | (Z)-3-hexenyl acetate | High response similarity with 1-hexanol. | d-nb.info |
| Lygus hesperus (plant bug) | (E)-2-hexenyl acetate | Among the strongest antennal responses recorded. | researchgate.net |
Structure-Activity Relationships for Olfactory Perception
Cellular Signaling Pathways Triggered by this compound
The initial binding of an odorant to its receptor is the first step in a complex signaling cascade that translates a chemical signal into a biological response. This involves a series of molecular events within the target cell and can even interact with other signaling pathways within the organism.
In insect olfactory sensory neurons, the activation of the OR-Orco complex by an odorant leads to an influx of ions, causing depolarization of the neuronal membrane. mdpi.com This electrical signal, or action potential, then propagates along the axon of the neuron to the antennal lobe of the brain. d-nb.info Within the antennal lobe, the signal is processed and relayed to higher brain centers, where it can ultimately influence behavior, such as host plant seeking or mate recognition. d-nb.info
The broader cellular signaling pathways triggered by compounds like this compound in the context of plant responses to herbivory are also significant. Plants release a blend of volatile organic compounds, including green leaf volatiles (GLVs) like hexenyl acetate, in response to damage. researchgate.netmpg.de These volatiles can act as signals to other parts of the same plant or to neighboring plants, priming or inducing defense responses. db-thueringen.de The perception of these signals in receiver plants would initiate intracellular signaling cascades, likely involving changes in ion fluxes, protein phosphorylation, and gene expression, leading to the production of defensive compounds. berkeley.edu
In plants, the response to biotic stress, such as herbivory or pathogen attack, is largely mediated by signaling pathways involving phytohormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA). nih.govnih.govcabidigitallibrary.org There is extensive evidence for crosstalk between these pathways, often in an antagonistic manner. nih.govnih.govcabidigitallibrary.org The JA pathway is typically activated in response to chewing herbivores and necrotrophic pathogens, while the SA pathway is primarily induced by biotrophic pathogens. cabidigitallibrary.org
The release of GLVs, which can include hexenyl acetate, is often triggered by herbivore damage, a process that also initiates the JA signaling cascade. mpg.de These GLVs can then act as airborne signals that induce or prime JA-dependent defenses in undamaged parts of the plant or in neighboring plants. db-thueringen.de Therefore, the perception of this compound by a plant cell would likely lead to the activation of the JA pathway. This involves a cascade of events starting with the synthesis of jasmonic acid, which then leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins and the activation of transcription factors that regulate the expression of defense-related genes. mdpi.comfrontiersin.org This interaction highlights how an external chemical signal can be integrated into the plant's internal hormonal signaling network to mount an appropriate defense response. nih.govmdpi.com
Downstream Molecular Cascades in Target Organisms
Enzymatic Modulation and Biosynthesis Interference in Non-Human Biological Systems
Hex-4-enyl acetate, a key semiochemical, can influence the internal biochemical pathways of various organisms, particularly pest insects. This influence extends to the modulation of enzymes critical for development and detoxification, as well as interference with the biosynthesis of essential compounds.
Impact on Biosynthetic Enzymes in Pest Organisms
Research indicates that exposure to hexenyl acetates can significantly alter the expression of genes involved in crucial biosynthetic pathways within pest organisms. A notable example is the effect of (Z)-3-hexenyl acetate on the cotton bollworm, Helicoverpa armigera.
In one study, exposure of H. armigera larvae to (Z)-3-hexenyl acetate resulted in notable changes in the expression of genes associated with the metabolism of juvenile hormone. researchgate.net Juvenile hormone is vital for regulating insect development, including metamorphosis and reproduction. By altering the expression of enzymes in this pathway, (Z)-3-hexenyl acetate can disrupt the normal life cycle of the pest, leading to reduced growth rates and lower reproductive success. researchgate.net The table below summarizes the observed impact on gene expression related to key metabolic processes in H. armigera larvae following exposure to (Z)-3-hexenyl acetate.
Table 1: Impact of (Z)-3-Hexenyl Acetate Exposure on Gene Expression in Helicoverpa armigera Larvae
| Affected Process | Direction of Change in Gene Expression | Observed Physiological Effect |
|---|---|---|
| Juvenile Hormone Metabolism | Altered | Disrupted development and reproduction researchgate.net |
| Cuticle Related Genes | Altered | Impaired larval performance researchgate.net |
| Muscle Related Genes | Altered | Negative impact on larval growth researchgate.net |
| Carbohydrate Metabolism (in adults) | Altered | Reduced fecundity researchgate.net |
These findings highlight a mechanism where a plant-derived volatile directly interferes with the genetic regulation of an insect's endocrine system, representing a sophisticated plant defense strategy.
Inhibition or Activation of Specific Enzymes
Beyond interfering with biosynthetic pathways, hexenyl acetates can also directly inhibit or activate specific enzymes within pest organisms, particularly those involved in detoxification and resistance to insecticides.
Enzyme Activation:
Exposure of fifth-instar cotton bollworm (H. armigera) larvae to green-leaf volatiles, including cis-3-hexenyl acetate, has been shown to enhance the activity of cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes are crucial for metabolizing a wide range of foreign compounds, including insecticides. The study demonstrated that this exposure led to an upregulation in the expression of specific P450 genes. researchgate.net
Table 2: Upregulation of Cytochrome P450 Genes in Helicoverpa armigera Larvae Exposed to Plant Volatiles Including cis-3-Hexenyl Acetate
| Gene | Enzyme Class | Function |
|---|---|---|
| CYP6B2 | Cytochrome P450 | Detoxification of insecticides researchgate.net |
| CYP6B6 | Cytochrome P450 | Detoxification of insecticides researchgate.net |
| CYP6B7 | Cytochrome P450 | Detoxification of insecticides researchgate.net |
Enzyme Inhibition:
While direct inhibition of specific enzymes in pests by Hex-4-enyl acetate is not as extensively documented, the principle is well-established for similar plant-derived allelochemicals. For instance, various plant secondary metabolites are known to inhibit key detoxification enzymes in insects, such as Glutathione S-transferases (GSTs). researchgate.netresearchgate.net GSTs play a vital role in protecting insects from both natural plant toxins and synthetic insecticides. ijbs.comnih.gov Inhibition of these enzymes can render the insect more susceptible to other chemical stressors. Although research on cis-hex-3-enyl acetate has shown it can cause mortality in the larvae of the Colorado potato beetle (Leptinotarsa decemlineata), the specific inhibitory action on its enzymes requires further detailed investigation. researchgate.net The potential for hexenyl acetates to act as inhibitors for enzymes like acetylcholinesterase (AChE), a common target for insecticides, remains an area of interest for future research. frontiersin.orgresearchgate.netpensoft.net
Advanced Analytical and Methodological Developments in Hex 4 Enylacetate Research
Novel Sample Preparation Techniques for Complex Matrices
Extracting hex-4-enylacetate and other volatiles from complex matrices such as plant tissues, foods, and environmental samples presents a significant challenge. eurachem.org The matrix itself can interfere with analysis, and the volatile nature of the target compounds requires methods that prevent their loss. ijpsjournal.com Modern sample preparation techniques aim to overcome these hurdles by selectively isolating and concentrating analytes, thereby increasing detection sensitivity and ensuring accurate results. ijpsjournal.comscispace.com
To minimize solvent use and improve extraction efficiency, several microextraction techniques have been developed and applied to the analysis of plant volatiles. nih.gov These methods are noted for consolidating collection, concentration, and sample introduction into a single, rapid step. frontiersin.orgfrontiersin.org
Solid-Phase Microextraction (SPME): SPME is a widely adopted, solvent-free technique that uses a coated fiber to adsorb and concentrate volatiles from the headspace above a sample or directly from a liquid sample. researchgate.net The choice of fiber coating is critical and is selected based on the physicochemical properties of the target analytes. researchgate.net For general VOC analysis, coatings like divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often chosen for their broad analyte coverage. researchgate.net SPME is valued for its simplicity, portability, and ability to achieve low detection limits, making it ideal for analyzing trace volatiles like hexenyl acetate (B1210297). frontiersin.orgfrontiersin.org
Stir-Bar Sorptive Extraction (SBSE): SBSE is another sorbent-based method that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). It offers a larger sorbent volume compared to SPME, which can lead to higher recovery and sensitivity for less volatile or trace-level compounds.
Other Miniaturized Approaches: The field has seen the emergence of various other techniques, including fabric phase sorptive extraction (FPSE) and capsule phase microextraction (CPME), which offer unique sorbent chemistries and formats to tackle different analytical challenges. chromatographyonline.com Dispersive liquid-liquid microextraction (DLLME) involves injecting a mixture of an extraction solvent and a disperser solvent into the sample, creating a fine emulsion that facilitates rapid analyte transfer. scispace.com
| Technique | Principle | Key Advantages | Typical Application for Volatiles |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber from headspace or liquid. researchgate.net | Solvent-free, rapid, portable, combines extraction and concentration. frontiersin.orgfrontiersin.org | Headspace analysis of VOCs from plants, food, and environmental samples. researchgate.netrsc.org |
| Stir-Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a thick polymer coating on a magnetic stir bar. nih.gov | High sorbent volume, excellent enrichment factor for trace analytes. researchgate.net | Analysis of semi-volatile and volatile compounds in aqueous samples. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Partitioning of analytes into a fine emulsion of an extraction solvent dispersed in the sample. scispace.comnih.gov | Fast extraction equilibrium, high enrichment factor, low solvent consumption. scispace.com | Extraction of organic compounds from aqueous matrices. |
| Fabric Phase Sorptive Extraction (FPSE) | Extraction using a flexible fabric substrate with a polymeric sorbent coating. chromatographyonline.com | High sorbent loading, fast extraction, combines equilibrium and exhaustive extraction principles. chromatographyonline.com | Isolation of various analytes from environmental water, food, and biological fluids. chromatographyonline.com |
In situ sampling allows for the analysis of volatiles directly from their source, such as a living plant, which minimizes artifacts that can be introduced by enclosing plant parts in chambers. acs.orgnih.govacs.org
Direct-Contact Sorptive Extraction (DCSE): This method involves placing a sorptive medium, like a PDMS-coated stir bar (Twister), directly onto the surface of a plant organ, such as a leaf. acs.orgnih.gov The bar is held in place with a magnet, allowing for the passive collection of emitted VOCs without disturbing the plant's natural state. acs.orgnih.gov Studies have shown DCSE to be more sensitive than traditional dynamic headspace sampling (DHS), capturing a broader range of compounds and effectively distinguishing changes in volatile profiles due to factors like herbivory. acs.orgnih.gov
In Situ SPME: SPME fibers can be deployed directly in the field or greenhouse to non-invasively sample volatiles from the immediate vicinity of plant tissues. bioss.ac.uk For example, SPME fibers have been inserted into protective tubing placed near plant roots to monitor below-ground volatile emissions in response to insect damage, demonstrating the method's utility for remote and non-invasive sampling. bioss.ac.uk This approach is crucial for understanding the dynamic chemical communication between plants and other organisms in their natural environment. acs.org
Microextraction and Miniaturized Approaches
High-Resolution Separation and Detection Methods
Following extraction, the complex mixture of collected volatiles requires separation and identification. Gas chromatography (GC) is the cornerstone technique for this purpose, often coupled with mass spectrometry (MS) for robust compound identification. frontiersin.org High-resolution methods are essential for separating isomeric compounds and detecting trace-level components in a complex blend.
Many volatile compounds, including potentially this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can have distinct biological activities. Chiral chromatography is a specialized technique used to separate these isomers. This is most commonly achieved by using a chiral stationary phase (CSP) in an HPLC or GC column. csfarmacie.cz Polysaccharide-based CSPs are widely used and can operate under various conditions, including normal-phase, reversed-phase, and polar organic modes. up.pt While specific studies detailing the chiral separation of this compound are not prominent, the methods are well-established for similar molecules, such as other chiral esters and alcohols, allowing for the determination of enantiomeric purity and the isolation of single enantiomers for further study. csfarmacie.czmdpi.com
To link volatile compounds to a specific biological function, such as insect attraction, highly sensitive and specialized hyphenated techniques are employed.
Gas Chromatography-Electroantennographic Detection (GC-EAD): This powerful technique couples a GC with an insect's antenna as a biological detector. oup.comgov.nl.ca The GC separates the volatile compounds, and the effluent is split between a standard detector (like a Flame Ionization Detector, FID) and the antenna. academie-sciences.fr When a compound that the insect can smell elutes from the column, the antenna generates an electrical signal, which is recorded as a peak. sinica.edu.tw By aligning the EAD and FID chromatograms, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. Studies have identified various hexenyl acetate isomers as eliciting antennal responses in different insect species, confirming their role as important semiochemicals. oup.comacademie-sciences.fr
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): GC-IMS combines the high separation capability of GC with the high sensitivity of ion mobility spectrometry. mdpi.com This technique separates ionized molecules based on their size, shape, and charge as they drift through a gas-filled tube under an electric field. mdpi.com It is particularly advantageous for the rapid, real-time analysis of trace volatiles in the headspace of samples without requiring pre-concentration. mdpi.comfrontiersin.org GC-IMS has been used to differentiate the volatile profiles of various agricultural products, where compounds like 3-hexenyl acetate have been identified as characteristic volatiles. researchgate.netresearchgate.net
| Technique | Study Focus | Key Finding Related to Hexenyl Acetate/Related Compounds | Source |
|---|---|---|---|
| GC-EAD | Volatiles from apple trees affecting the codling moth (Cydia pomonella). | (Z)-3-hexenyl acetate was the most abundant compound in volatile collections. Weak but significant EAD responses were recorded for hexyl acetate. | oup.com |
| GC-EAD | Volatiles from Brassicaceae species affecting the cabbage root fly (Delia radicum). | Hexenyl acetate was identified as part of the specific volatile signature of Sinapis alba. | academie-sciences.fr |
| GC-IMS | Volatile compounds in whole-plant corn silage. | 3-Hexenyl acetate showed a stronger signal intensity in abnormal silage compared to normal silage, indicating it as a potential marker. | researchgate.net |
| GC-IMS / GC-MS | Changes in volatile components of Jujube leaf tea during processing. | The content of (Z)-3-Hexenyl acetate significantly decreased during the processing of the tea. | frontiersin.org |
| GC-EAD | Volatiles produced by African fruit fly species. | While not hexenyl acetate, the study identified several other esters as EAD-active, demonstrating the technique's ability to pinpoint biologically relevant ester compounds. | pensoft.net |
Chiral Chromatographic Separations for Enantiomeric Analysis
Quantitative Analysis and Spatiotemporal Profiling
Beyond identification, it is often crucial to determine the quantity of this compound and understand how its emission varies with time and location.
Quantitative Analysis: Accurate quantification of volatiles is typically performed using GC-MS or GC-FID, with the addition of a known amount of an internal standard to the sample before extraction. researchgate.net The response of the analyte is compared to that of the standard to calculate its concentration. The development of robust methods requires careful optimization and validation to account for matrix effects, which can suppress or enhance the analytical signal. researchgate.net
Spatiotemporal Profiling: The emission of plant volatiles is rarely constant. It can vary dramatically depending on the time of day (diel rhythm), the developmental stage of the plant (phenology), and the specific plant organ emitting the compounds. oup.commdpi.com For instance, studies on floral scents have shown that the emission of major volatiles can be rhythmic, peaking at specific times of the day or night to coincide with pollinator activity. oup.com By collecting and analyzing samples at different time points and from different tissues (e.g., flowers, leaves, stems), researchers can create a spatiotemporal map of volatile emission. mdpi.comnih.gov This profiling is essential for understanding the ecological function of compounds like this compound in processes such as pollination and defense. mdpi.com
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise and accurate quantification of chemical compounds, including volatile organic compounds like this compound. This technique overcomes many limitations of traditional calibration methods by using a stable isotope-labeled version of the analyte as an internal standard. The fundamental principle of IDMS is the addition of a known amount of an isotopically enriched standard to a sample. After allowing the labeled standard to equilibrate with the endogenous (unlabeled) analyte, the mixture is analyzed by mass spectrometry. The ratio of the signal from the natural isotope to the labeled isotope is then used to calculate the exact concentration of the analyte, effectively correcting for sample loss during preparation and variations in instrument response.
While direct and extensive application of IDMS specifically for this compound quantification is not widely documented in publicly available research, the principles of the technique have been applied to closely related green leaf volatiles, demonstrating its feasibility and utility. A notable study on maize plants investigated the metabolic fate of exogenously applied (Z)-3-hexenol, a precursor to (Z)-3-hexenyl acetate, using stable-isotope labeling. In this research, deuterium-labeled (Z)-3-hexenol was applied to the plants, and subsequent headspace analysis by gas chromatography-mass spectrometry (GC-MS) monitored the formation of labeled (Z)-3-hexenyl acetate. ttu.edu This approach, while primarily aimed at metabolic pathway analysis, underscores the power of using isotopically labeled compounds for tracking and quantifying related metabolites.
The study revealed that maize plants readily take up (Z)-3-hexenol and convert it into (Z)-3-hexenyl acetate. ttu.edu This conversion is a key process in the plant's response to environmental stimuli. By using a labeled precursor, the researchers could definitively track the metabolic pathway and quantify the resulting acetate form. The application of (Z)-3-hexenol was found to induce the emission of significantly higher levels of (Z)-3-hexenyl acetate compared to control plants. ttu.edu
To perform a true IDMS quantification of this compound, a synthesized, stable isotope-labeled this compound (e.g., containing ¹³C or ²H) would be added to the sample matrix (e.g., plant tissue homogenate or a headspace collection trap) in a precise amount. The sample would then be processed and analyzed by GC-MS. By measuring the ion intensity ratio of the native this compound to the labeled standard, an accurate concentration can be determined, as this ratio is independent of sample volume and recovery efficiency.
Table 1: Illustrative Data on the Conversion of Labeled (Z)-3-Hexenol to (Z)-3-Hexenyl Acetate in Maize
| Treatment | Compound Emitted | Emission Level (Relative Units) |
| Labeled (Z)-3-Hexenol | (Z)-3-Hexenyl acetate | 32 ± 6 |
| Control (Water) | (Z)-3-Hexenyl acetate | 0.3 ± 0.1 |
This table illustrates the significant increase in the production of (Z)-3-hexenyl acetate following the application of its precursor, based on data from a study on maize. The use of a labeled precursor allows for the specific tracking and relative quantification of the product. ttu.edu The values represent the mean ± standard error.
Non-invasive In Vivo Measurement Techniques
The study of this compound in living organisms, particularly plants, has been greatly advanced by the development of non-invasive measurement techniques. These methods allow for the real-time or near-real-time analysis of emitted volatiles without causing significant stress or damage to the organism, which is crucial for obtaining biologically relevant data. The primary approach for non-invasive in vivo measurement of this compound is headspace analysis, which captures the volatile compounds released by the plant into the surrounding air.
Dynamic and Static Headspace Analysis
Headspace analysis can be performed using either dynamic or static collection methods, typically coupled with gas chromatography-mass spectrometry (GC-MS) for separation and identification.
Dynamic Headspace Collection: In this technique, a continuous stream of purified air is passed over the plant or a specific plant part (e.g., a leaf) enclosed in a collection chamber. The air, now containing the emitted volatiles, is then drawn through a trap containing an adsorbent material, such as activated charcoal or a porous polymer like Poropak Q. The volatiles are trapped and concentrated on this material. Later, the trapped compounds are eluted with a solvent or thermally desorbed directly into the GC-MS for analysis. This method is highly effective for detecting and quantifying trace amounts of volatiles emitted over a specific period. Research has successfully used dynamic headspace collection to identify this compound as a key volatile emitted by Arabidopsis plants in response to mechanical wounding. science.gov
Static Headspace Collection: In the static method, a plant or plant part is sealed in an airtight container for a set period, allowing the volatile compounds to accumulate in the headspace. A sample of this headspace air is then directly injected into the GC-MS. While simpler, this method is generally less sensitive than dynamic headspace collection and is better suited for detecting more abundant volatiles.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is another powerful non-invasive technique. An SPME fiber, coated with a specific stationary phase, is exposed to the headspace of the plant. The volatile compounds, including this compound, adsorb onto the fiber. The fiber is then retracted and directly inserted into the injector of a GC-MS, where the analytes are thermally desorbed for analysis. SPME is a solvent-free method that combines sampling and sample preparation into a single step, making it rapid and efficient for in vivo studies.
Research Findings from Non-invasive Techniques
Non-invasive in vivo measurements have been instrumental in understanding the ecological role of this compound. Studies have shown that its emission is often induced by biotic stresses such as herbivory. For instance, research on various plant species, including sorghum and rice, has demonstrated that the emission of (Z)-3-hexenyl acetate is significantly increased following artificial herbivory. thegoodscentscompany.com These findings suggest that this compound plays a role in plant defense signaling, potentially attracting predators of the herbivores or signaling to neighboring plants.
The emission rates of this compound can vary significantly depending on the plant species, the type of stress, and environmental conditions. For example, a study on arctic plants identified hex-3-enyl acetate as one of the major biogenic volatile organic compounds (BVOCs) emitted, with emission rates fluctuating with temperature and light conditions.
Table 2: Emission Rates of Hex-3-enyl Acetate from Arctic Plants Under Different Conditions
| Plant Species | Treatment | Emission Rate (mg m⁻² leaf h⁻¹) |
| Betula nana | Ambient | Variable, with peaks during warmest periods |
| Salix glauca | Ambient | Variable, with peaks during warmest periods |
This table provides an example of the type of quantitative data that can be obtained through non-invasive headspace analysis of plant volatile emissions. The specific values can be highly variable and are dependent on the exact experimental setup and environmental conditions during measurement.
Theoretical and Computational Chemistry Applications to Hex 4 Enylacetate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in the absence of environmental effects. imist.ma Methods like Density Functional Theory (DFT) are widely used to study electronic structure and predict various molecular attributes. ekb.egrsc.org
The electronic structure of a molecule governs its stability and reactivity. mdpi.com Quantum chemical calculations can determine key descriptors that provide insight into these characteristics. researchgate.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma
HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). ekb.eg A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. ekb.egresearchgate.net
Global Reactivity Descriptors: From EHOMO and ELUMO, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). ekb.egresearchgate.net Hardness measures the resistance to change in electron distribution, with harder molecules being less reactive. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions. ekb.eg For hex-4-enylacetate, the MEP would show a negative potential around the oxygen atoms of the ester group, indicating these as sites for electrophilic attack or hydrogen bonding. ekb.eg
Below is a table of hypothetical quantum chemical parameters for this compound, illustrative of what a DFT calculation would yield.
| Parameter | Symbol | Value (Illustrative) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -9.8 eV | Indicates electron-donating ability. ekb.eg |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.5 eV | Indicates electron-accepting ability. ekb.eg |
| Energy Gap | ΔE | 11.3 eV | Relates to chemical reactivity and stability. researchgate.net |
| Electronegativity | χ | 4.15 eV | Measures the power to attract electrons. researchgate.net |
| Chemical Hardness | η | 5.65 eV | Measures resistance to charge transfer. researchgate.net |
| Chemical Softness | S | 0.177 eV-1 | The reciprocal of hardness, indicating reactivity. ekb.eg |
| Dipole Moment | µ | 1.8 D | Measures the overall polarity of the molecule. researchgate.net |
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra. ajol.infonih.gov
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a common approach to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. nih.gov By performing these calculations on a computationally optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR spectra. schrodinger.comnmrdb.org Comparing these predicted spectra with experimental data can confirm the proposed structure and help assign specific signals to the correct atoms in the molecule. ajol.info
Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule. ajol.info These frequencies correspond to the absorption peaks in an IR spectrum. The calculated frequencies are often systematically overestimated and are scaled by a factor to improve agreement with experimental results. nih.gov This analysis helps in assigning vibrational modes to specific functional groups and motions within the molecule. nih.gov
The following table compares experimental NMR data for this compound with hypothetical values that would be predicted from DFT calculations.
| Atom | Experimental ¹³C Shift (ppm) nih.gov | Predicted ¹³C Shift (ppm) (Illustrative) | Experimental ¹H Shift (ppm) nih.gov | Predicted ¹H Shift (ppm) (Illustrative) |
|---|---|---|---|---|
| C=O | 171.0 | 170.5 | - | - |
| CH₂-O | 64.0 | 63.8 | 4.06 | 4.10 |
| =CH-CH₂ | 134.6 | 134.1 | 5.46 | 5.50 |
| =CH-CH₂O | 123.9 | 124.2 | 5.40 | 5.45 |
| CH₂-C= | 26.9 | 27.1 | 2.41 | 2.45 |
| CH₃-C=O | 20.9 | 21.0 | 2.04 | 2.05 |
| CH₃-CH₂ | 14.3 | 14.5 | 0.97 | 0.99 |
Electronic Structure and Reactivity Descriptors
Molecular Dynamics Simulations of Biological Interactions
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic view of biological systems. dovepress.comnih.gov This technique is particularly valuable for studying how a flexible ligand like this compound interacts with biological receptors, such as odorant-binding proteins (OBPs) or olfactory receptors (ORs) in insects. mdpi.com
MD simulations can elucidate the atomistic details of how a ligand binds to a protein. plos.org The process involves placing the ligand near the protein's binding site in a simulated physiological environment and observing its behavior over nanoseconds to microseconds. dovepress.commdpi.com
Binding Pathway and Pose: Simulations can reveal the pathway the ligand takes to enter the binding pocket and the final, stable binding pose. This can involve multiple steps, where the ligand first interacts with surface residues before settling into a more deeply buried site. nih.gov
Key Interactions: By analyzing the simulation trajectory, researchers can identify the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, van der Waals forces) with the ligand. plos.org For this compound, interactions would likely involve hydrophobic residues accommodating the hexenyl chain and polar residues interacting with the acetate (B1210297) group.
Binding Free Energy: Techniques like MM-PBSA/GBSA can be applied to MD simulation snapshots to calculate the binding free energy, which indicates the affinity of the ligand for the receptor. plos.org This allows for a theoretical ranking of different ligands, correlating with experimental binding affinities. plos.org The binding affinity is a function of the association (kₒₙ) and dissociation (kₒff) rates, which together determine the equilibrium dissociation constant (KD). bmglabtech.com
Biological interactions occur in an aqueous environment, and the solvent plays a critical role in molecular recognition. uni-halle.dersc.org MD simulations explicitly model solvent molecules (typically water), allowing for a detailed investigation of their effects.
Water-Mediated Interactions: Sometimes, water molecules are not fully displaced and become an integral part of the binding interface, forming hydrogen bond bridges between the ligand and the receptor. MD simulations can identify these structurally important water molecules.
Conformational Stability: The solvent influences the conformational flexibility of both the ligand and the protein. By simulating the system in a realistic solvent environment, MD provides a more accurate picture of the conformational changes that occur upon binding compared to in-vacuum calculations. mdpi.com
Ligand-Receptor Binding Dynamics and Conformations
Predictive Modeling and QSAR Studies for Ecological Functions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or, in this context, their ecological function. nih.gov For insect pheromones like this compound, QSAR can be used to predict their effectiveness as attractants. researchgate.net
A QSAR model is built by first calculating a set of molecular descriptors for a series of related compounds (e.g., various hexenyl and hexyl esters). These descriptors can be quantum chemical parameters (like HOMO/LUMO energies), steric properties, or electronic properties. This data is then used to create a mathematical equation that relates the descriptors to the observed activity (e.g., electroantennogram response or behavioral attraction in an insect species).
While a specific QSAR study for this compound is not detailed in the provided search results, a hypothetical study could involve:
Training Set: A series of acetate, propionate, and butyrate (B1204436) esters of C5, C6, and C7 alcohols with varying double bond positions and configurations.
Descriptors: Calculation of descriptors such as molecular weight, logP (lipophilicity), dipole moment, and HOMO-LUMO gap for each compound.
Activity Data: Experimental measurement of the compounds' ability to elicit a response in a target insect's antenna.
Model Generation: Using statistical methods like multiple linear regression or machine learning to build a predictive model.
The resulting QSAR model could then be used to predict the pheromonal activity of untested or novel ester compounds, guiding the synthesis of more potent attractants for pest management applications. researchgate.net
Correlation of Structural Features with Behavioral Responses
The structure of this compound, particularly the position of the double bond and the ester functional group, is critical to its function as a volatile signaling compound (semiochemical) in nature. Computational approaches, combined with experimental data, help to correlate these specific structural features with observed behavioral responses in organisms.
Studies on fruit aromas have identified [(E)-hex-4-enyl] acetate as a key compound associated with ripeness. irispublishers.com In an analysis of the volatile compounds from Sacoglottis gabonensis fruits, the concentration of [(E)-hex-4-enyl] acetate was found to be significantly higher in ripe fruits compared to unripe or overripe ones. irispublishers.com This suggests that the specific molecular structure of this compound acts as a chemical cue for fruit-eating animals, such as chimpanzees, signaling the availability of a mature food source. irispublishers.com The compound contributes to the characteristic "fruity" aroma profile that guides food selection. irispublishers.com
The behavioral impact of closely related isomers, such as (Z)-3-hexenyl acetate and (E)-2-hexenyl acetate, further highlights the importance of precise structural features. These compounds are well-documented as "green leaf volatiles" and are crucial in insect-plant interactions. researchgate.netbiorxiv.org While not this compound itself, the principles derived from studying these analogues are transferable. For instance, electroantennogram (EAG) analyses on insects like Lygus hesperus (lygus bug) show strong antennal responses to C6 esters, indicating that the insect's olfactory receptors are finely tuned to the chain length and functional group of these molecules. researchgate.net However, the behavioral response can vary from attraction to repulsion depending on the specific isomer and the insect species, demonstrating a complex structure-activity relationship. researchgate.net Computational modeling of receptor-ligand interactions can help to explain why subtle changes in the double bond position or stereochemistry can lead to vastly different behavioral outcomes.
Research on various insects demonstrates that compounds like hexenyl acetate are part of a complex volatile blend that elicits specific behaviors such as courtship and feeding. biorxiv.orgfrontiersin.org For example, studies on the grape berry moth (Lobesia botrana) show that (Z)-3-hexenyl acetate is a key attractant. biorxiv.org The presence of the ester group and the specific geometry of the carbon chain are recognized by the insect's olfactory system, triggering a behavioral response. biorxiv.org
Table 1: Relative Intensity of [(E)-hex-4-enyl] acetate in Sacoglottis gabonensis Fruit at Different Ripening Stages
This interactive table is based on findings from flavor analysis of fruit volatiles. irispublishers.com
| Ripening Stage | Relative Intensity of [(E)-hex-4-enyl] acetate | Associated Aroma Profile |
| Unripe | Low | Green, alcoholic |
| Ripe | High | Fruity, estery |
| Overripe | Low | Alcoholic, fermented |
Prediction of Environmental Fate Parameters
Computational models are essential for predicting the environmental fate of volatile organic compounds (VOCs) like this compound. These models, often in the form of Quantitative Structure-Activity Relationships (QSARs), use the molecular structure to estimate key environmental parameters such as degradation rates, bioaccumulation potential, and persistence. nih.govumweltbundesamt.de
The primary removal pathway for this compound in the atmosphere is through reactions with oxidants like hydroxyl (OH) radicals, ozone (O₃), and chlorine (Cl) atoms. rsc.orgresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can model these reactions to predict their kinetics. rsc.org For instance, studies on the structurally similar cis-3-hexenyl acetate have used DFT to understand its reaction mechanism with ozone. rsc.org These calculations show that the ozone molecule preferentially adds across the carbon-carbon double bond, initiating the degradation process. rsc.org The calculated rate constants from these theoretical models often show good agreement with experimental values. rsc.org
Kinetic studies on analogous compounds provide data that can be used to estimate the atmospheric lifetime of this compound. The rate of reaction with atmospheric oxidants is the determining factor for its persistence. For example, the experimentally determined rate constant for the reaction of (E)-2-hexenyl acetate with OH radicals is a good proxy for estimating the atmospheric lifetime of this compound. researchgate.net
Table 2: Predicted Environmental Fate Parameters and Kinetic Data for Hexenyl Acetate Analogues
This interactive table presents data from computational models and experimental studies on compounds structurally related to this compound. umweltbundesamt.dersc.orgresearchgate.net
| Parameter | Value | Method/Source | Relevance to this compound |
| Atmospheric Degradation | |||
| Rate Constant (k) vs. OH radicals | (6.88 ± 1.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Experimental (Relative Rate Method for (E)-2-hexenyl acetate) researchgate.net | Primary mechanism for atmospheric removal. |
| Rate Constant (k) vs. Cl atoms | (3.10 ± 1.13) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Experimental (Relative Rate Method for (E)-2-hexenyl acetate) researchgate.net | Important in marine or industrial areas. |
| Rate Constant (k) vs. O₃ | 5.77 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | Theoretical (DFT for cis-3-hexenyl acetate) rsc.org | A key atmospheric degradation pathway. |
| Biodegradation | |||
| Prediction | Likely readily biodegradable | QSAR (BIOWIN model) umweltbundesamt.de | Predicts persistence in soil and water. |
| Bioaccumulation | |||
| Log Kₒw (Octanol-Water Partition Coeff.) | ~2.9 (Estimated) | QSAR (KOWWIN model) oecd.org | Indicator for bioaccumulation potential. |
| Bioconcentration Factor (BCF) | Moderate potential (screening value) | QSAR (Based on Log Kₒw) oecd.org | Predicts accumulation in aquatic organisms. |
Beyond atmospheric degradation, QSAR models like EPISUITE are used to predict other environmental parameters. umweltbundesamt.de The BIOWIN™ model, for example, predicts the probability of biodegradation in aquatic and soil environments based on the presence of functional groups that are susceptible to microbial attack, such as the ester group in this compound. umweltbundesamt.de Similarly, the KOWWIN™ model estimates the octanol-water partition coefficient (Log Kₒw), a critical parameter for assessing bioaccumulation potential. umweltbundesamt.de For related esters, the Log Kₒw is in a range that suggests a potential for bioaccumulation; however, this is often offset by rapid degradation via hydrolysis and other pathways. oecd.org These computational tools allow for a comprehensive screening-level assessment of the environmental fate of this compound without extensive experimental testing. nih.goveuropa.eu
Emerging Research Avenues and Future Trajectories for Hex 4 Enylacetate Studies
Interdisciplinary Research Challenges and Opportunities
The study of hex-4-enylacetate is increasingly benefiting from an interdisciplinary approach, which integrates knowledge and methods from multiple fields to address complex research questions. researchleap.compluto.im This convergence of disciplines, while presenting certain challenges, offers significant opportunities for groundbreaking discoveries and innovative solutions. researchleap.comecorrector.com The primary hurdles in such collaborative efforts often revolve around establishing a common language and integrating diverse methodologies and perspectives. researchleap.com However, the potential rewards, including a more holistic understanding and the development of novel research tools, are substantial. researchleap.comecorrector.com
Integration of Omics Technologies (Transcriptomics, Metabolomics, Proteomics)
A significant frontier in understanding the biological relevance of this compound involves the integration of "omics" technologies. humanspecificresearch.org These high-throughput methods provide a comprehensive view of the molecular landscape within an organism. nih.gov
Transcriptomics analyzes the complete set of RNA transcripts, offering insights into the genes that are actively being expressed in response to or in the production of this compound. humanspecificresearch.orgnih.gov
Metabolomics focuses on the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, i.e., the study of their metabolite profiles. In the context of this compound, this can reveal the metabolic pathways it influences or is a part of. humanspecificresearch.orgnih.gov
Proteomics is the large-scale study of proteins, which are the workhorses of the cell. humanspecificresearch.org By examining changes in protein expression and modification, researchers can understand the functional impact of this compound at a molecular level. nih.gov
The integration of these omics data sets, a field known as multi-omics, provides a powerful approach to unraveling the complex biological systems related to this compound. mdpi.com This integrated approach can help identify complex patterns and interactions that would be missed by single-omics analyses. mdpi.com
Table 1: Omics Technologies in this compound Research
| Omics Technology | Focus of Study | Potential Insights for this compound |
| Transcriptomics | RNA transcripts | Identification of genes involved in the biosynthesis or response to this compound. |
| Metabolomics | Metabolites | Elucidation of metabolic pathways affected by or producing this compound. |
| Proteomics | Proteins | Understanding the functional cellular machinery responding to or interacting with this compound. |
Bridging Chemical Ecology, Synthetic Chemistry, and Computational Biology
A truly comprehensive understanding of this compound requires bridging three key disciplines: chemical ecology, synthetic chemistry, and computational biology.
Chemical ecology investigates the chemical interactions between living organisms and their environment. For this compound, this involves studying its role as a semiochemical, such as a pheromone, that mediates interactions between organisms. rothamsted.ac.uk
Synthetic chemistry provides the tools to create and modify molecules like this compound. This is crucial for producing the compound for research purposes, developing analogs to probe its function, and creating novel materials. spirochem.com
Computational biology employs computational and analytical methods to interpret biological data. This can involve modeling the interactions of this compound with its receptors, predicting its biological activity, and analyzing large datasets from omics studies. spirochem.com
The synergy between these fields can accelerate discovery. For instance, chemical ecologists can identify a new role for this compound in insect communication, synthetic chemists can then produce the compound and its variants for field testing, and computational biologists can model its interaction with insect antennae to guide the design of more effective pest control agents.
Sustainable Applications Research in Agricultural Science
The imperative for sustainable agricultural practices has opened new avenues for the application of compounds like this compound. tus.ie Research in this area focuses on leveraging its biological activity to develop environmentally friendly solutions for crop protection and enhancement of ecosystem services. usda.govunimi.it
Development of Biologically Inspired Pest Management Strategies
This compound, as a naturally occurring semiochemical, holds significant promise for the development of biologically inspired pest management strategies. ct.gov These approaches aim to be more targeted and less harmful to non-target organisms and the environment compared to broad-spectrum pesticides. farmable.tech
Integrated Pest Management (IPM) programs increasingly incorporate biological control methods, which rely on natural processes to manage pest populations. farmable.techhexafarms.com The use of pheromones like this compound can be a key component of IPM, for example, in mating disruption or for monitoring pest populations. hexafarms.com The development of such strategies requires a deep understanding of the chemical ecology of the target pest and its natural enemies. nih.gov
Recent advances in materials science are also contributing to the development of more effective pest control methods, including innovative delivery systems for semiochemicals. nih.gov
Role in Enhancing Ecosystem Services
Beyond pest management, there is potential for this compound to play a role in enhancing broader ecosystem services within agricultural landscapes. nih.gov Ecosystem services are the benefits that humans derive from ecosystems, such as pollination, pest control by natural enemies, and soil fertility. berkeley.edu
Advanced Materials Science Applications (Hypothetical Research Directions)
While currently speculative, the unique chemical structure of this compound presents intriguing possibilities for its application in advanced materials science. openaccessjournals.com Research in this area would focus on harnessing its molecular properties to create novel materials with specific functionalities.
Hypothetical research could explore the polymerization of this compound or its derivatives to create new types of polymers. The ester and alkene functional groups offer sites for chemical modification, potentially leading to materials with tailored properties such as biodegradability, specific thermal characteristics, or controlled-release capabilities for other active molecules.
Another avenue could be the development of "smart" materials that respond to specific environmental stimuli. For example, a material incorporating this compound could be designed to release a substance in response to a particular enzyme or change in pH, finding applications in targeted delivery systems or environmental sensing. The development of hydrogels, which are three-dimensional polymer networks with high water absorption capacity, for sustainable agriculture could also be an area of exploration. mdpi.com These hypothetical directions underscore the potential for cross-disciplinary innovation, where a compound initially studied for its biological activity could find new life in the realm of materials science.
Bio-inspired Sensing Technologies
The unique chemical signature of this compound, a volatile organic compound (VOC) often associated with plant-herbivore interactions, has spurred interest in the development of novel bio-inspired sensing technologies. usp.brresearchgate.net These technologies aim to mimic biological olfactory systems to achieve highly sensitive and selective detection of this and other relevant VOCs. frontiersin.org The core principle lies in creating sensor arrays that, much like the mammalian nose, can recognize and differentiate complex vapor mixtures. frontiersin.org
Current research in this area is exploring the use of various materials and transduction methods. One promising approach involves the use of polymer arrays that exhibit changes in their properties, such as fluorescence intensity and wavelength shifts, upon exposure to specific organic vapors. frontiersin.org By employing an array of different polymers, each with a unique response profile, a "fingerprint" for a target compound like this compound can be established. frontiersin.org This methodology, often coupled with machine learning algorithms like principal component analysis (PCA), allows for the accurate identification and classification of different volatile compounds, even those with similar chemical structures. frontiersin.orgnih.gov
Another avenue of exploration is the development of whole-cell biosensors. nih.gov These sensors utilize genetically engineered microorganisms that produce a detectable signal, such as fluorescence or a colorimetric change, in the presence of the target analyte. nih.gov While current applications have focused on detecting compounds like 2,4-diacetylphloroglucinol, the underlying principles could be adapted for the detection of this compound. nih.gov The high specificity and sensitivity of these biosensors, capable of detection in the nanomolar range, make them a compelling technology for environmental monitoring and agricultural applications. nih.gov
Furthermore, advancements in nanomaterials are paving the way for more sophisticated and miniaturized sensing platforms. nih.govdovepress.com The integration of nanomaterials like gold nanoparticles, carbon nanotubes, and bio-inspired nanostructures can significantly enhance the sensitivity and selectivity of biosensors. nih.govdovepress.commdpi.com These technologies hold the potential for developing portable, low-power devices for real-time detection of this compound in various settings. mdpi.comstanford.edu
Table 1: Comparison of Bio-inspired Sensing Technologies
| Technology | Principle | Potential Advantages | Current Research Focus |
| Polymer Array Sensors | Differential response of a polymer array to VOCs, detected by changes in fluorescence or wavelength. frontiersin.org | High accuracy, ability to distinguish similar compounds. frontiersin.org | Identification of various organic solvents. frontiersin.org |
| Whole-Cell Biosensors | Genetically engineered microbes produce a signal in the presence of the target compound. nih.gov | High specificity and sensitivity (nanomolar range). nih.gov | Detection of bacterial metabolites like 2,4-diacetylphloroglucinol. nih.gov |
| Nanomaterial-Based Sensors | Integration of nanomaterials to enhance signal amplification and detection limits. nih.govdovepress.com | Miniaturization, portability, low power consumption. mdpi.comstanford.edu | Detection of disease biomarkers and industrial gases. nih.govmdpi.com |
Smart Delivery Systems for Ecological Modulation
The role of this compound as a semiochemical, particularly in plant defense and insect communication, has driven research into smart delivery systems for its controlled release in agricultural and ecological contexts. usp.brresearchgate.net These systems aim to manipulate insect behavior for pest management, moving beyond conventional pesticide applications towards more targeted and environmentally benign strategies. researchgate.netresearchgate.net
One of the primary applications is in mating disruption, where synthetic pheromones, including acetate (B1210297) esters like this compound, are released to confuse male insects and prevent them from locating females, thereby reducing reproduction. researchgate.net The effectiveness of mating disruption hinges on the controlled and sustained release of the pheromone throughout the target pest's flight period. researchgate.net
To achieve this, researchers are developing various controlled-release formulations. These formulations often utilize polymers, both natural and synthetic, to encapsulate the active compound. researchgate.netmdpi.com The release of the semiochemical occurs through diffusion, and the rate can be precisely controlled by modifying the properties of the polymer matrix, such as its thickness and composition. nih.gov Hydrogels, for instance, have shown great potential due to their ability to absorb and then slowly release active ingredients. nih.gov
Recent advancements also include the development of nano-controlled release systems. mdpi.com These systems utilize nanotechnology to create carriers that can intelligently release their payload in response to specific environmental triggers. mdpi.com Polysaccharides are being investigated as natural, biodegradable materials for creating these nano-carriers, offering a more sustainable approach to pest management. mdpi.com
The goal of these smart delivery systems is to maintain an effective concentration of this compound in the target area while minimizing environmental contamination and non-target effects. researchgate.net By prolonging the activity of the semiochemical, the number of applications can be reduced, leading to cost savings and a lower environmental footprint. researchgate.net
Table 2: Smart Delivery Systems for this compound
| Delivery System | Mechanism | Key Features | Application |
| Mating Disruption Dispensers | Slow release of synthetic pheromones to interfere with insect communication. researchgate.net | Species-specific, environmentally friendly. researchgate.net | Pest management in agriculture. researchgate.net |
| Polymer-Based Formulations | Encapsulation of the active compound within a polymer matrix for controlled diffusion. researchgate.netmdpi.com | Tunable release rates, prolonged activity. researchgate.netnih.gov | Controlled release of agrochemicals. researchgate.net |
| Hydrogel Formulations | Absorption and slow release of active ingredients from a hydrogel matrix. nih.gov | High absorbency, biocompatibility. nih.gov | Liquid bait delivery for insect pest management. nih.gov |
| Nano-Controlled Release Systems | Intelligent release of encapsulated compounds from nano-carriers in response to environmental cues. mdpi.com | High efficiency, potential for targeted delivery. mdpi.com | Sustainable pesticide release. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
